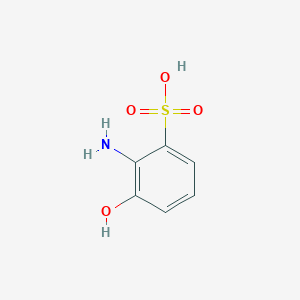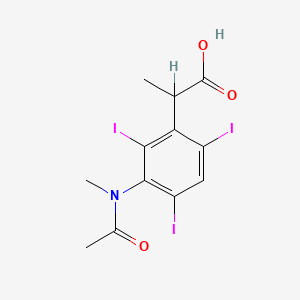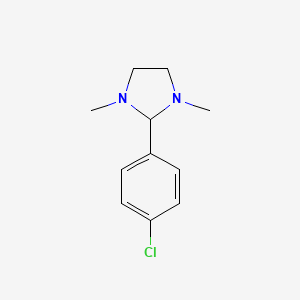
2-Amino-3-hydroxybenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-hydroxybenzene-1-sulfonic acid is an organic compound with the molecular formula C6H7NO4S. It is a derivative of benzene, featuring an amino group, a hydroxyl group, and a sulfonic acid group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3-hydroxybenzene-1-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 2-amino-3-hydroxybenzene. This process typically uses sulfuric acid as the sulfonating agent under controlled temperature conditions . Another method involves the nitration of 2-hydroxybenzenesulfonic acid followed by reduction to introduce the amino group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxybenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like sulfuric acid and chlorosulfonic acid.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, such as sulfonated quinones and amino-substituted benzene compounds .
Scientific Research Applications
2-Amino-3-hydroxybenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a reagent in enzyme studies.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxybenzene-1-sulfonic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its sulfonic acid group enhances its solubility in water, facilitating its use in aqueous reactions. The amino and hydroxyl groups allow for hydrogen bonding and other interactions with biological molecules, making it useful in biochemical applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-hydroxybenzenesulfonic acid
- 5-Amino-2-hydroxybenzenesulfonic acid
- 3-Amino-4-hydroxybenzenesulfonic acid
Uniqueness
2-Amino-3-hydroxybenzene-1-sulfonic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical properties. Compared to its analogs, it offers a unique combination of reactivity and solubility, making it particularly valuable in certain synthetic and industrial applications .
Properties
CAS No. |
10462-50-7 |
|---|---|
Molecular Formula |
C6H7NO4S |
Molecular Weight |
189.19 g/mol |
IUPAC Name |
2-amino-3-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C6H7NO4S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3,8H,7H2,(H,9,10,11) |
InChI Key |
WAPRMAKDPQYODC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine](/img/structure/B14717064.png)




![Methanone, bis[4-(1-methylethyl)phenyl]-](/img/structure/B14717093.png)


![1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride](/img/structure/B14717106.png)



phosphanium bromide](/img/structure/B14717137.png)
